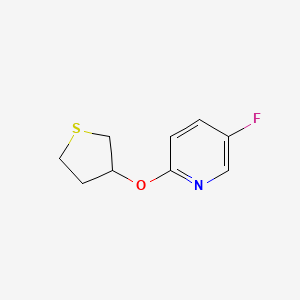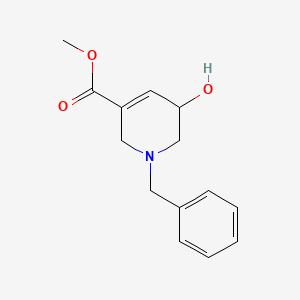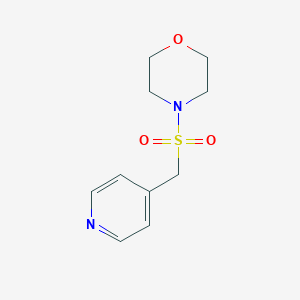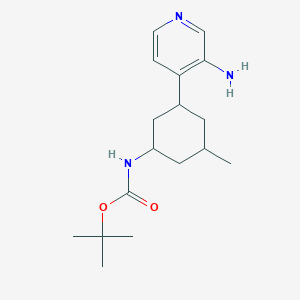
tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl (3-(3-aminopyridin-4-yl)-5-methylcyclohexyl)carbamate (TBAPMC) is a synthetic organic compound that has been used in a variety of scientific research applications. TBAPMC is a versatile compound that has been used in both biochemical and physiological experiments. It has a wide range of uses due to its unique chemical structure and properties.
Scientific Research Applications
Decomposition and Environmental Remediation
Decomposition of Methyl Tert-Butyl Ether : Research has shown the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting Methyl Tert-Butyl Ether (MTBE), a compound structurally related to tert-butyl carbamates, into less harmful substances. This process highlights the potential of advanced oxidation processes in environmental remediation of volatile organic compounds (VOCs) (Hsieh et al., 2011).
Environmental Occurrence and Fate
Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants, which include tert-butyl-based compounds, have explored their environmental occurrence, fate, and human exposure. These compounds are used to prevent oxidative degradation in various products, raising concerns about their environmental impact and necessitating further research on their behavior and effects (Liu & Mabury, 2020).
Chemical Synthesis and Industrial Applications
Catalysis in Chemical Synthesis : Research into the catalytic applications of tert-butyl-based compounds for chemical synthesis has been conducted. These studies often focus on the development of new catalysts for processes such as the synthesis of MTBE, an oxygenate additive in gasoline, demonstrating the role of tert-butyl compounds in enhancing industrial chemical reactions (Bielański et al., 2003).
Biodegradation and Bioremediation
Biodegradation of MTBE : Significant progress has been made in understanding the biodegradation of MTBE, a substance related to tert-butyl carbamates, under both aerobic and anaerobic conditions. This research underscores the potential for microbial remediation strategies in addressing pollution from specific organic compounds (Fiorenza & Rifai, 2003).
Adsorption and Environmental Engineering
Adsorption Studies for Environmental Purification : Investigations into the adsorption properties of various materials for removing MTBE from the environment have been conducted. These studies aim to enhance water treatment technologies and mitigate the contamination risks associated with tert-butyl compounds (Vakili et al., 2017).
Properties
IUPAC Name |
tert-butyl N-[3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-6,10-13H,7-9,18H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNVTEQPYTYYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(cyanomethyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2511933.png)
![1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2511934.png)
![8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one](/img/structure/B2511936.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2511940.png)
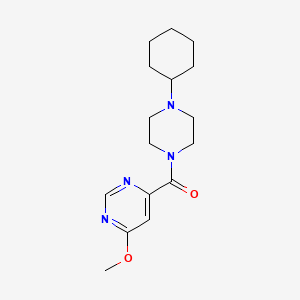
![1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B2511942.png)
![N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2511943.png)
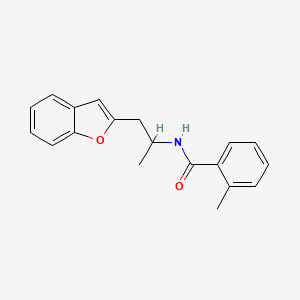
![6-Bromo-3-ethyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B2511945.png)
